4-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfanyl}benzonitrile
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Overview
Description
4-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfanyl}benzonitrile is an organic compound that belongs to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. The compound is known for its unique chemical structure, which includes a benzonitrile group and a sulfanyl linkage, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfanyl}benzonitrile typically involves multiple steps. One common synthetic route includes the reaction of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamine with 4-chlorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfanyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, where nucleophiles like amines or thiols replace the nitrile group, forming various derivatives.
Scientific Research Applications
4-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfanyl}benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 4-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfanyl}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
4-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfanyl}benzonitrile can be compared with other phthalimide derivatives, such as:
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl chloride: This compound has a similar phthalimide core but differs in its functional groups, leading to different chemical reactivity and applications.
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: Another phthalimide derivative with distinct properties and uses in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c18-11-12-5-7-13(8-6-12)22-10-9-19-16(20)14-3-1-2-4-15(14)17(19)21/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGDTOPTJWWBIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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